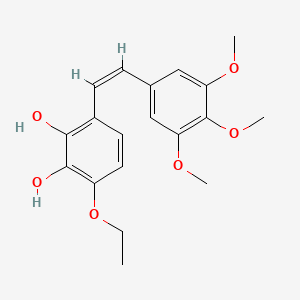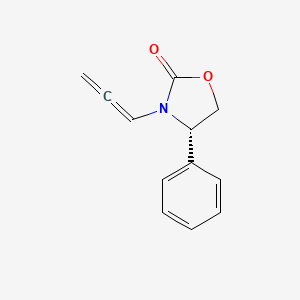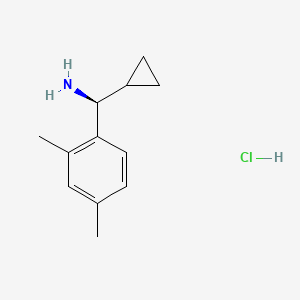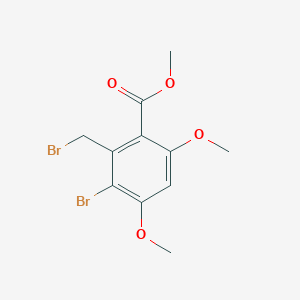
Methyl 3-bromo-2-(bromomethyl)-4,6-dimethoxybenzoate
Descripción general
Aplicaciones Científicas De Investigación
Synthesis and Enzyme Inhibition
Methyl 3-bromo-2-(2′,3′-dibromo-4′,5′-dimethoxy benzoyl)-4,5-dimethoxybenzoate was synthesized using a combination of bromination, reduction, oxidation, and Friedel-Crafts reaction, yielding an overall 19.6% production rate. Notably, this compound displayed significant inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a key enzyme in several biological pathways, showing 55.84% inhibition at 20 mg/L concentration (Han Lijun, 2010).
Applications in Organic Chemistry and Drug Synthesis
Another study demonstrated the use of a derivative of Methyl 3-bromo-2-(bromomethyl)-4,6-dimethoxybenzoate in the synthesis of d-forosamine, a key component in certain antibiotics. This complex process involved several steps, including bromination, debenzylation, acetylation, and palladium-catalyzed amination (H. H. Baer & Zaher S. Hanna, 1981).
Intermediate for Anti-Cancer Drugs
A research conducted in 2004 identified Bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline as a key intermediate in the synthesis of certain anti-cancer drugs. This compound was synthesized from 2-amino-5-methylbenzoic acid through a series of chemical reactions, including bromination with N-bromosuccinimide (Cao Sheng-li, 2004).
Crystal Structure Analysis
In a study focusing on crystal structures, Methyl 3,5-dimethylbenzoate, a related compound, showed that the molecules formed C—H⋯O=C bonded molecular strands, which were further arranged into layers. This study provides valuable insights into the molecular arrangement of such compounds (Ben Ebersbach et al., 2022).
Use in Herbicide Precursor Synthesis
Methyl 3,5-dimethoxybenzoate was used in the preparation of bicyclic herbicide precursors through intramolecular Stork-Danheiser kinetic alkylation reactions. This process involved the reductive alkylation of the compound with dibromoalkane and bromochloroalkane derivatives (A. Liepa et al., 1992).
Propiedades
IUPAC Name |
methyl 3-bromo-2-(bromomethyl)-4,6-dimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Br2O4/c1-15-7-4-8(16-2)10(13)6(5-12)9(7)11(14)17-3/h4H,5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJCEZBAASOIKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1C(=O)OC)CBr)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Br2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90701195 | |
| Record name | Methyl 3-bromo-2-(bromomethyl)-4,6-dimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90701195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-2-(bromomethyl)-4,6-dimethoxybenzoate | |
CAS RN |
58137-74-9 | |
| Record name | Methyl 3-bromo-2-(bromomethyl)-4,6-dimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90701195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



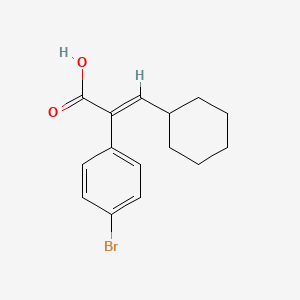
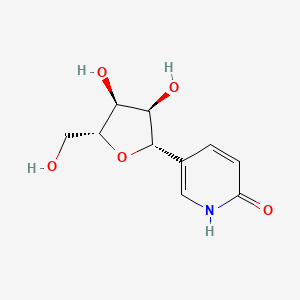


![(1R)-1-[(4-Methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinolin-2-ium;chloride](/img/structure/B1505135.png)
![Tert-butyl [(1S)-1-(2-methoxyphenyl)ethyl]carbamate](/img/structure/B1505136.png)
